((3-méthoxy-2-méthyl-2H-indazol-6-yl)méthanone)-1-(4-(1H-1,2,3-triazol-1-yl)pipéridin-1-yl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

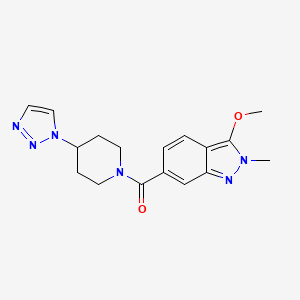

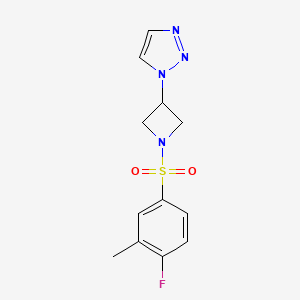

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.

BenchChem offers high-quality (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Le système cyclique 1,2,3-triazole présent dans ce composé a été associé à des propriétés antibactériennes. Les chercheurs ont exploré son potentiel en tant qu’agent antimicrobien contre diverses souches bactériennes. Des études supplémentaires sont nécessaires pour élucider son mécanisme d’action et ses cibles spécifiques .

Activité antivirale

L’échafaudage 1,2,3-triazole a démontré des effets antiviraux. Les chercheurs ont évalué son activité contre différents virus, y compris le virus de la grippe et le virus de l’herpès simplex de type 1 (HSV-1). Des études supplémentaires pourraient explorer son potentiel en tant que candidat médicament antiviral .

Recherche sur la maladie d’Alzheimer

Compte tenu de l’interaction du composé avec l’acétylcholinestérase (AChE), il pourrait être pertinent pour la recherche sur la maladie d’Alzheimer (MA). Les inhibiteurs de l’AChE sont étudiés pour leur potentiel à contrer la neurodégénérescence chez les patients atteints de MA .

Découverte de médicaments

Des études computationnelles ont prédit l’interaction de ce composé avec l’AChE, ce qui en fait un candidat pour le développement de nouvelles options thérapeutiques. De plus, l’évaluation de ses propriétés pharmacocinétiques contribue à l’évaluation de son caractère « médicament-like » .

Actions antiprolifératives

Bien que non mentionné directement dans la littérature, l’exploration des effets du composé sur la prolifération cellulaire et les lignées cellulaires cancéreuses pourrait être une voie d’investigation intrigante .

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in a range of effects, including bronchodilation and anti-inflammatory actions .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates a variety of target proteins, leading to changes in their activity. This can result in relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammatory responses .

Pharmacokinetics

As an inhaled treatment, it can be assumed that the compound is rapidly absorbed into the lung tissue and distributed locally, which would contribute to its bioavailability and efficacy .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it an effective treatment for chronic obstructive pulmonary disease (COPD). It helps to alleviate symptoms such as breathlessness and persistent coughing, improving the quality of life for patients with this condition .

Analyse Biochimique

Biochemical Properties

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a heterocyclic compound that contains both a triazole and an indazole ring The presence of these rings may allow it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its structural similarity to other triazole and indazole compounds, it may influence cell function by interacting with various cellular pathways

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

(3-methoxy-2-methylindazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-21-17(25-2)14-4-3-12(11-15(14)19-21)16(24)22-8-5-13(6-9-22)23-10-7-18-20-23/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGNBMUAGKJOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)N4C=CN=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)

![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate](/img/structure/B2454576.png)

![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)

![2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2454584.png)

![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)